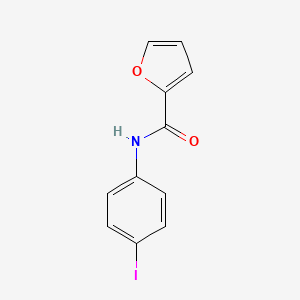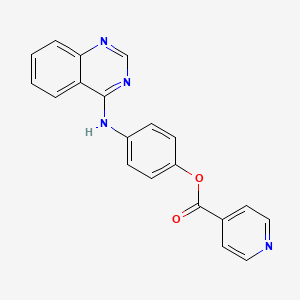
1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-2-(1,3-thiazol-4-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives have been synthesized to exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. A study by Menteşe, Ülker, and Kahveci (2015) demonstrated that certain benzimidazole compounds containing triazole, thiadiazole, oxadiazole, and morpholine rings showed very good ABTS scavenging activities. Specifically, 2-(4-fluorobenzyl)-1H-benzimidazole was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent (Menteşe, Ülker, & Kahveci, 2015).
Fluorescent Sensors for Metal Ions
Benzimidazole and benzothiazole conjugated Schiff bases have been explored as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. Research by Suman et al. (2019) found that these compounds exhibit large Stokes shifts and good sensitivity, making them capable of detecting these metal ions effectively (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Anticancer Activity
Several studies have reported on the synthesis and in vitro anticancer activity of novel benzimidazole derivatives. For instance, El Bourakadi et al. (2020) synthesized thiabendazole-derived 1,2,3-triazole compounds that exhibited significant antiproliferative activity against various human cancer cell lines, indicating their potential as chemotherapeutic agents (El Bourakadi et al., 2020).
Antimicrobial and Cytotoxic Effects
A study by Çevik et al. (2017) synthesized new fluoro-benzimidazole derivatives, including nifuroxazide analogs, and tested them against a panel of pathogenic microorganisms. One compound showed high inhibitory activity against gastrointestinal pathogens, such as Escherichia coli and Salmonella typhimurium, with minimal inhibitory concentrations indicating potent antimicrobial properties (Çevik et al., 2017).
Interaction with DNA and Synergistic Effects with Clinical Drugs
The interaction of benzimidazole derivatives with calf thymus DNA and their synergistic effects with clinical drugs have also been studied. Zhang et al. (2014) synthesized a series of benzimidazole derivatives that exhibited strong antibacterial and antifungal activities. Their interaction with DNA suggested potential mechanisms for antimicrobial activity and highlighted their ability to effectively intercalate into DNA (Zhang, Lin, Rasheed, & Zhou, 2014).
Propriétés
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3S/c18-13-6-2-1-5-12(13)9-21-16-8-4-3-7-14(16)20-17(21)15-10-22-11-19-15/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARHZZSOUKYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CSC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)



![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)
![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)
![(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)
![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)